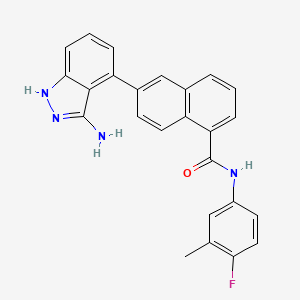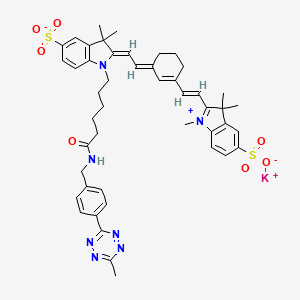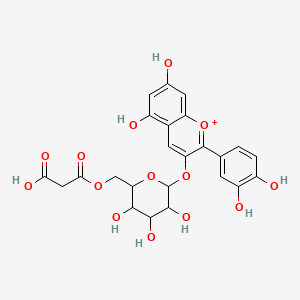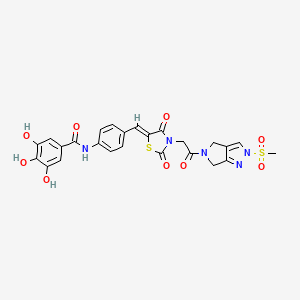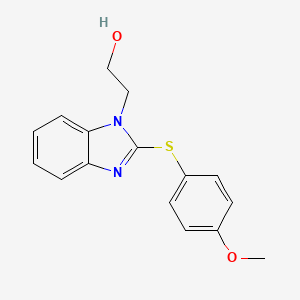
Hbv-IN-45
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hbv-IN-45 is a compound that has garnered significant attention in the field of medicinal chemistry, particularly for its potential in treating hepatitis B virus (HBV) infections. Hepatitis B is a serious liver infection caused by the hepatitis B virus, which can lead to chronic liver disease, cirrhosis, and liver cancer. This compound is designed to inhibit the replication of HBV, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-45 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, which may involve reagents such as halogens, alkylating agents, and nucleophiles.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize the efficiency of each reaction step.
Use of Catalysts: Catalysts may be employed to accelerate reaction rates and improve selectivity.
Scalability: The process is designed to be scalable, allowing for the production of large quantities of this compound while maintaining consistent quality.
化学反応の分析
Types of Reactions
Hbv-IN-45 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential biological activity.
科学的研究の応用
Hbv-IN-45 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying HBV replication.
Medicine: Explored as a therapeutic agent for treating HBV infections, with ongoing research into its efficacy and safety in clinical trials.
作用機序
Hbv-IN-45 exerts its effects by targeting specific molecular pathways involved in HBV replication. The compound inhibits the activity of the viral polymerase enzyme, which is essential for the synthesis of viral DNA. By blocking this enzyme, this compound prevents the replication of the virus and reduces the viral load in infected cells. Additionally, the compound may interfere with other viral proteins and host cell factors that are critical for the viral life cycle.
類似化合物との比較
Hbv-IN-45 is unique in its structure and mechanism of action compared to other antiviral compounds. Similar compounds include:
Entecavir: A nucleoside analog that inhibits HBV polymerase but has a different chemical structure.
Tenofovir: Another nucleoside analog with a distinct mechanism of action and resistance profile.
Lamivudine: A nucleoside reverse transcriptase inhibitor that also targets HBV polymerase but differs in its pharmacokinetic properties.
This compound stands out due to its specific targeting of the HBV polymerase enzyme and its potential to overcome resistance seen with other antiviral agents.
特性
分子式 |
C16H16N2O2S |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
2-[2-(4-methoxyphenyl)sulfanylbenzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C16H16N2O2S/c1-20-12-6-8-13(9-7-12)21-16-17-14-4-2-3-5-15(14)18(16)10-11-19/h2-9,19H,10-11H2,1H3 |
InChIキー |
VKNHKTYVHQPFOR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N2CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



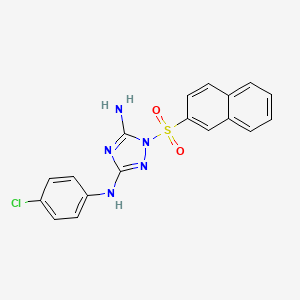
![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)
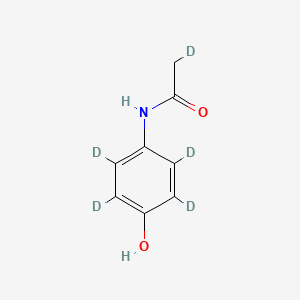

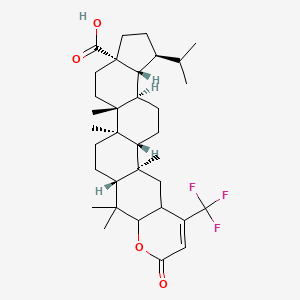
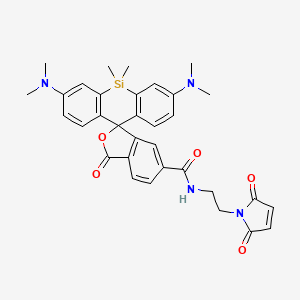
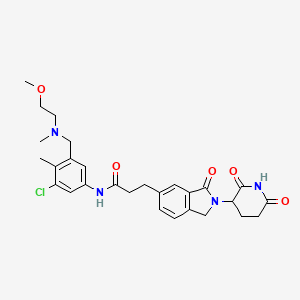
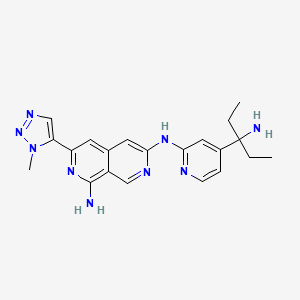
![N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide](/img/structure/B12380496.png)
